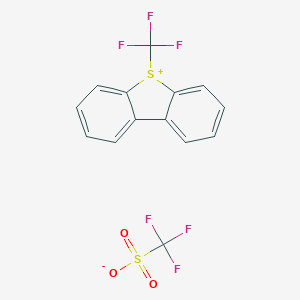
2-Bromo-5-methoxybenzoic acid
Übersicht
Beschreibung
2-Bromo-5-methoxybenzoic Acid is an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds . It is a benzoic acid derivative .
Synthesis Analysis
The synthesis of 2-bromo-5-methoxybenzoic acid has been reported . It is used in the synthesis of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-methoxybenzoic acid is C8H7BrO3. It has an average mass of 231.043 Da and a monoisotopic mass of 229.957855 Da .Chemical Reactions Analysis
2-Bromo-5-methoxybenzoic acid is suitable for use in the syntheses of urolithin derivatives . It may also be used in the synthesis of substituted aminobenzacridines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-methoxybenzoic acid include a density of 1.6±0.1 g/cm3, a boiling point of 337.8±27.0 °C at 760 mmHg, and a flash point of 158.1±23.7 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Urolithin Derivatives
2-Bromo-5-methoxybenzoic acid is suitable for use in the syntheses of urolithin derivatives . Urolithins are secondary metabolites of ellagic acid derived from ellagitannins. They are produced in the human body after consumption of ellagitannin-containing foods such as pomegranates, strawberries, walnuts, and oak-aged wines.
Synthesis of Substituted Aminobenzacridines
This compound may also be used in the synthesis of substituted aminobenzacridines . Aminobenzacridines are a class of compounds that have been studied for their diverse biological activities, including anticancer, antimalarial, and antimicrobial properties.
Synthesis of 8-Chloro-2-Methoxydibenzo[b,f]thiepin-10(11H)-One and Its 3-Methoxy Derivative
Another application of 2-Bromo-5-methoxybenzoic acid is in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative . These compounds are of interest in medicinal chemistry due to their potential pharmacological properties.
Safety And Hazards
Zukünftige Richtungen
2-Bromo-5-methoxybenzoic acid is suitable for use in the syntheses of urolithin derivatives . It may be used in the synthesis of substituted aminobenzacridines . This suggests potential future directions in the development of new pharmaceuticals and biologically active compounds.
For more detailed information, please refer to the relevant papers .
Eigenschaften
IUPAC Name |
2-bromo-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHJOROUCITYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177466 | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxybenzoic acid | |
CAS RN |
22921-68-2 | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22921-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022921682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2-bromo-5-methoxybenzoic acid in synthesizing lanthanide complexes?
A1: While the articles don't delve into specific applications of the synthesized complexes, they highlight the importance of ligand choice in influencing the properties of lanthanide complexes. 2-Bromo-5-methoxybenzoic acid, with its carboxylate group, can act as a bridging ligand, facilitating the formation of polynuclear complexes. [, ] This bridging ability, coupled with the presence of the bromo and methoxy substituents, can impact the complex's structure, stability, and luminescent behavior. Further research is needed to explore the specific influence of these substituents on the complex properties and potential applications.
Q2: How was 2-bromo-5-methoxybenzoic acid incorporated into the lanthanide complexes described in the research?
A2: The research describes the synthesis of a series of new lanthanide complexes using 2-bromo-5-methoxybenzoic acid and 5,5′-dimethyl-2,2′-bipyridine as ligands. [] While the exact synthetic procedure is not detailed in the provided abstracts, it is likely that a salt metathesis reaction between a lanthanide salt and the deprotonated form of 2-bromo-5-methoxybenzoic acid was employed. This reaction would lead to the coordination of the carboxylate group to the lanthanide ion, forming the desired complex.
Q3: What characterization techniques were used to study the lanthanide complexes containing 2-bromo-5-methoxybenzoic acid?
A3: The researchers utilized single-crystal X-ray diffraction to determine the crystal structures of the synthesized lanthanide complexes. [, ] This technique provides valuable information about the coordination geometry around the lanthanide ion and the spatial arrangement of the ligands. Additionally, the studies investigated the thermal behavior, luminescent properties, and magnetic properties of the complexes. [] These analyses help understand the stability and potential applications of these novel lanthanide complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

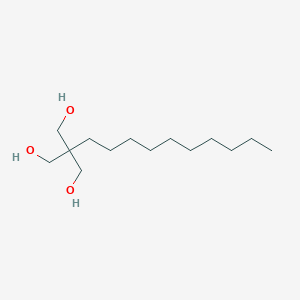
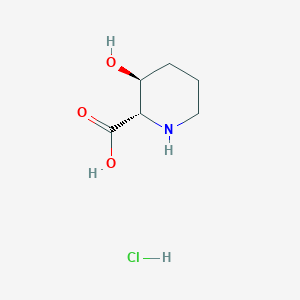


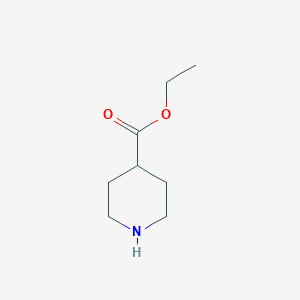
![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)

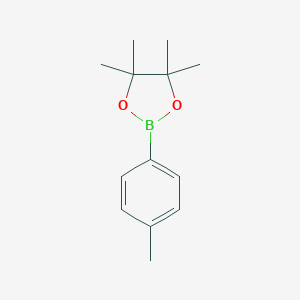

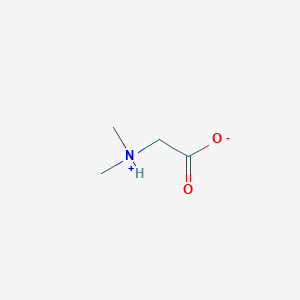
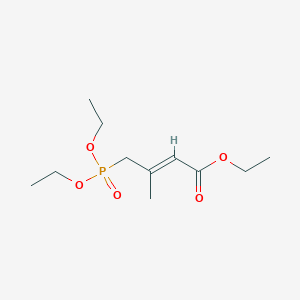
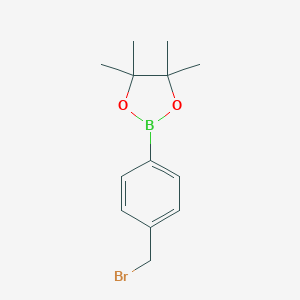
![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)
